(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone
Description
The compound "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone" is a heterocyclic hybrid molecule featuring a 1,4-diazepane core modified with a sulfonyl-linked imidazole moiety and a 5-bromofuran-2-yl ketone group. This structure combines pharmacophoric elements known for diverse biological activities:
- The imidazole sulfonyl group introduces sulfonamide functionality, which is prevalent in antimicrobial and enzyme-targeting agents.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O4S/c14-11-3-2-10(22-11)13(19)17-4-1-5-18(7-6-17)23(20,21)12-8-15-9-16-12/h2-3,8-9H,1,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHIJMPOPWMRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the imidazole and diazepane moieties, suggest a variety of pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The compound can be described by its molecular formula and has a molecular weight of approximately 392.45 g/mol. The presence of functional groups such as sulfonyl and methanone enhances its reactivity and interaction with biological targets. The structural components are highlighted below:
| Component | Description |
|---|---|
| Imidazole | A five-membered ring containing nitrogen, known for biological activity. |
| Diazepane | A seven-membered ring that may influence pharmacokinetics. |
| Sulfonyl Group | Enhances solubility and biological interactions. |
| Bromofuran | Contributes to potential antimicrobial properties. |
The mechanism of action for this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The binding affinity to these targets may modulate their activity, leading to altered biochemical pathways. This interaction is crucial in understanding its therapeutic potential.
Antibacterial Activity
Research indicates that compounds with imidazole rings often exhibit antibacterial properties. For instance, analogues similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their structural characteristics that favor interaction with bacterial enzymes .
Anti-inflammatory Effects
Studies on related compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. The inhibition of pro-inflammatory cytokines such as TNF-α and COX-2 suggests that this compound may also possess similar anti-inflammatory capabilities .
Antitumor Potential
Preliminary studies suggest that compounds featuring imidazole and diazepane structures may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms involve apoptosis induction and cell cycle arrest, making this compound a candidate for further anticancer research.
Case Studies
- Study on Antibacterial Properties : A study involving imidazole derivatives showed that modifications at the diazepane position significantly enhanced antibacterial activity against Gram-positive bacteria, including MRSA .
- Anti-inflammatory Research : In vitro assays demonstrated that related compounds reduced nitric oxide levels in RAW264.7 macrophages, indicating potential use in treating inflammatory diseases .
- Cytotoxicity Assays : Compounds similar to this one were tested against various cancer cell lines, revealing IC50 values in the micromolar range, suggesting significant antitumor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules, drawing parallels and distinctions based on substituents, synthetic pathways, and inferred properties:
Table 1: Structural and Functional Comparison
Key Comparisons
Synthetic Complexity: The target compound’s 1,4-diazepane-imidazole hybrid structure likely requires multi-step synthesis, contrasting with simpler benzimidazole derivatives (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzo[d]imidazole), which are synthesized via one-pot condensation of diamines and aldehydes under nitrogen . Brominated analogs in pyrazoles (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) are synthesized using cyclocondensation, suggesting bromine can be introduced early in the pathway .
Functional Group Impact: The sulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-sulfonylated benzimidazoles .
Biological Relevance: Benzimidazole derivatives (e.g., ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) exhibit antimicrobial activity, suggesting the target compound’s imidazole-diazepane core could share similar targets . Natural products like Zygocaperoside highlight the role of halogenation and complex heterocycles in bioactivity, though the target compound’s synthetic origin may offer better pharmacokinetic tuning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
